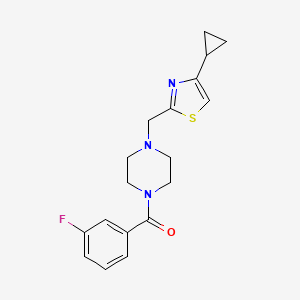

2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

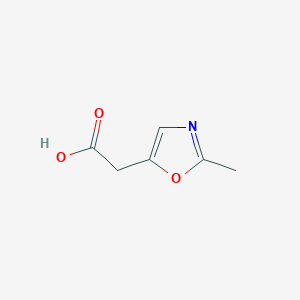

2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide, also known as MTA, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This molecule belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Applications

Antimicrobial and Antifungal Properties : The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, akin to the structure of interest, has been shown to possess promising antimicrobial and antifungal activities. These compounds, through various synthesis routes, yield derivatives that have been evaluated for their in vitro antibacterial and antifungal properties, demonstrating significant potential as antimicrobial agents (Darwish et al., 2014).

Antioxidant and Anti-inflammatory Applications : Another area of application is the synthesis of thiazolidin acetamide derivatives that exhibit notable antioxidant and anti-inflammatory properties. These compounds, through evaluations of DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition, show significant potential in therapeutic applications targeting oxidative stress and inflammation (Koppireddi et al., 2013).

Synthetic Pathways and Chemical Properties

Synthetic Pathways : The chemical structure of interest is related to compounds that have been synthesized through various chemical reactions, including cycloaddition, diazotization, and treatment with elemental sulfur and phenyl isothiocyanate. These synthetic pathways are crucial for the development of compounds with desired biological activities and offer insights into versatile synthetic strategies for related compounds (Darwish et al., 2014).

Chemical Modifications for Enhanced Activity : Research into the modification of similar compounds to improve their biological efficacy, such as increasing antimicrobial or anti-inflammatory activity, is a significant application. By altering specific functional groups or incorporating different heterocyclic rings, researchers can enhance the compound's activity and specificity for various biological targets (Koppireddi et al., 2013).

properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S2/c1-27-14-5-7-15(8-6-14)29(25,26)11-17(22)20-18-19-16(10-28-18)12-3-2-4-13(9-12)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJLDYISUMFILE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2558050.png)

![4-(4-(benzyloxy)phenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2558053.png)

![9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2558055.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)

![2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine](/img/structure/B2558062.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)